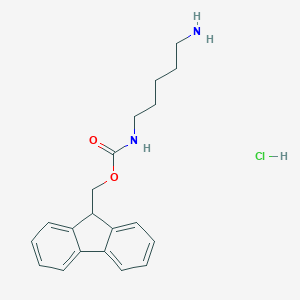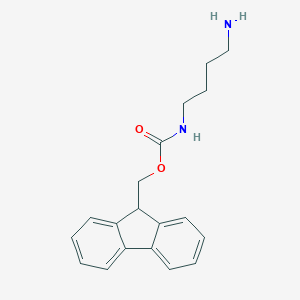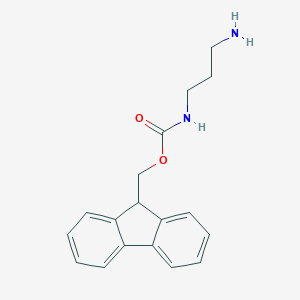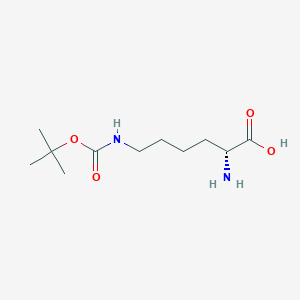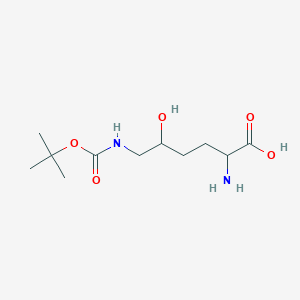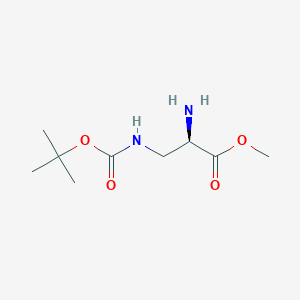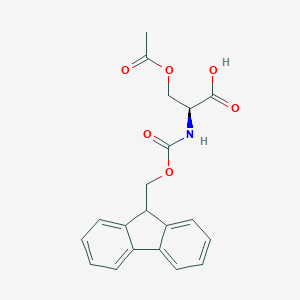
Fmoc-Ser(Ac)-OH
Übersicht
Beschreibung
Fmoc-Ser(Ac)-OH, also known as Fmoc-O-acetyl-L-serine, is a derivative of serine . It is used in the preparation of a wide range of virus membrane fusion inhibitors . It is a basic monosaccharide fragment of branched N-linked oligosaccharides found on glycoproteins .
Synthesis Analysis
Fmoc-Ser(Ac)-OH is synthesized using Fmoc solid-phase peptide synthesis (SPPS) . The O-glycosidic linkage and the O-acetyl protection in this building block are stable to both piperidine and TFA, making it completely compatible with standard protocols in Fmoc solid phase peptide synthesis . Removal of the acetyl-protecting groups is best carried out by treatment of the peptidyl resin with methanolic ammonia prior to cleavage .Molecular Structure Analysis
The molecular formula of Fmoc-Ser(Ac)-OH is C20H19NO6 . Its molecular weight is 369.4 g/mol . The IUPAC name is (2S)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .Chemical Reactions Analysis
The chemical reactions involving Fmoc-Ser(Ac)-OH are part of the Fmoc solid-phase peptide synthesis . The O-glycosidic linkage and the O-acetyl protection in this building block are stable to both piperidine and TFA .Physical And Chemical Properties Analysis
Fmoc-Ser(Ac)-OH has a molecular weight of 369.4 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 369.12123733 g/mol . Its topological polar surface area is 102 Ų .Wissenschaftliche Forschungsanwendungen
Solid-Phase O-Glycosylation : Fmoc–l-Ser((Ac)3–β-d-GlcNAc)-OH, a derivative of Fmoc-Ser(Ac)-OH, is used for solid-phase O-glycosylation in peptide synthesis. This method is efficient for glycosylating the hydroxyl group on the amino acid (Ser) side chain of peptides, as shown in the synthesis of a human α-A crystallin-derived peptide (Ryan et al., 2017).
Selective De-O-acetylation : Fmoc-Ser(Ac3GlcNAc)-OH can be selectively de-O-acetylated under ultrasound sonication conditions, achieving over 90% yield. This method has been shown to be pure and efficient (Sun Bing-yan, 2015).
Phosphate Protection in Peptide Synthesis : Fmoc-Ser(PO3Tc2)-OH, another derivative, is used for peptide synthesis, demonstrating its versatility in the synthesis of phosphoserine peptides (Paquet, 2009).
Self-Assembly in Material Science : Fmoc-Ser(tbu)-OH has been studied for its self-assembly properties, which undergo morphological transitions at the supramolecular level when altered in concentration and temperature. This application is significant in the fields of material science and nanotechnology (Kshtriya et al., 2021).
Synthesis of Multiphosphorylated Peptides : This compound is utilized in the synthesis, purification, and analysis of multiphosphorylated peptides, important in studying proteins involved in various biological functions such as dentine mineralization (O’Brien-Simpson et al., 2007).
Eigenschaften
IUPAC Name |
(2S)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGIKRPBGCJRDB-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427038 | |
| Record name | Fmoc-L-Ser(Ac) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ser(Ac)-OH | |
CAS RN |
171778-17-9 | |
| Record name | O-Acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171778-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 778228 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171778179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fmoc-L-Ser(Ac) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





